molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate

Cat. No. B2360749
CAS RN: 478249-91-1
M. Wt: 315.369
InChI Key: BNFNWGNGXBIKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is C18H21NO4. The structure of this compound would include a methyl group attached to the ester functional group, a furylcarbonyl group, an amino group, and an isopropylphenyl group.


Chemical Reactions Analysis

Esters, including Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Scientific Research Applications

Asymmetric Synthesis

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has been used in asymmetric synthesis processes. An efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using the hydrolytic kinetic resolution method, showcasing the compound's role in producing chiral intermediates (Narsaiah & Kumar, 2011).

Stereoselective Synthesis

The compound has significance in stereoselective synthesis, particularly in the creation of key starting materials for various drugs. For example, its use in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, demonstrates its utility in producing specific stereochemical configurations in pharmaceutical compounds (Zhong et al., 1999).

Characterization of Taste Compounds

This chemical has also been involved in the characterization of taste compounds. A study involving thermal treatment of aqueous solutions containing primary amino acids used a compound similar to methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate to identify key compounds responsible for intense bitter tastes in the Maillard reaction products (Frank, Ottinger & Hofmann, 2001).

Catalysis in Organic Reactions

The compound has been utilized in catalytic reactions, such as in the Friedel-Crafts reaction of 2-alkylfurans with 3-substituted allylic alcohols. This highlights its role in facilitating specific types of chemical reactions, contributing to the development of diverse organic compounds (Algarra et al., 1995).

Investigation of Melanoidin-type Colorants

The compound has been involved in the study of melanoidin-type colorants generated from the Maillard reaction. The identification of colored substructures in melanoidins showcases the compound's relevance in understanding the chemistry behind food coloring and flavoring (Hofmann, 1998).

Anti-Malarial Agents Development

In the search for novel anti-malarial agents, derivatives of this compound have been studied. The acyl residue in the compound's structure has been found crucial for its effectiveness against Plasmodium falciparum, a parasite causing malaria (Wiesner et al., 2003).

Biochemical Interactions

The compound has been used to study biochemical interactions, such as DNA binding. The investigation of derivatives of this compound and their interactions with DNA is essential in understanding how drugs can target genetic material (Arshad et al., 2017).

Biocatalysis

It has played a role in biocatalysis, particularly in the synthesis of pharmaceutical intermediates. The study of biocatalytic processes using this compound contributes to developing more efficient and environmentally friendly production methods for important drugs (Li et al., 2013).

properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNWGNGXBIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate

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